molecular formula C11H7ClN2 B182696 2-chloro-1H-perimidine CAS No. 30837-50-4

2-chloro-1H-perimidine

Cat. No.: B182696
CAS No.: 30837-50-4
M. Wt: 202.64 g/mol
InChI Key: TWEGKOWCJNQSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1H-perimidine is a functionalized derivative of the perimidine scaffold, a fascinating class of N-heterocycles known for their unique electronic properties and broad utility in scientific research . The core perimidine structure consists of a dihydropyrimidine ring peri-fused to a naphthalene moiety, creating a system that can exhibit both π-excessive and π-deficient characteristics . This amphoteric nature makes perimidine derivatives valuable building blocks in material science and medicinal chemistry. As a key synthetic intermediate, the chlorine atom at the 2-position of this compound offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution. Researchers utilize this handle to create diverse libraries of compounds for screening and development . Perimidine derivatives, in general, have demonstrated a range of promising biological activities in preclinical research, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties . They have also been investigated as corrosion inhibitors, dye intermediates, and as components in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30837-50-4

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-1H-perimidine

InChI

InChI=1S/C11H7ClN2/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14)

InChI Key

TWEGKOWCJNQSMS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl

Origin of Product

United States

Methodologies for the Synthesis of Perimidine Scaffolds

Condensation Reactions Involving 1,8-Naphthalenediamine Derivatives

The most prevalent method for constructing the perimidine framework involves the reaction of 1,8-naphthalenediamine (NDA) with various carbonyl-containing compounds. nih.gov This approach is valued for its directness and the availability of a wide array of starting materials.

Utilization of Carbonyl Compounds (Aldehydes and Ketones)

The condensation of 1,8-naphthalenediamine with aldehydes and ketones is a cornerstone of perimidine synthesis. nih.govresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the 2,3-dihydro-1H-perimidine, which can then be oxidized to the aromatic perimidine. The choice of carbonyl compound directly influences the substitution at the 2-position of the perimidine ring. For instance, reacting NDA with an appropriate aldehyde can introduce an aryl or alkyl substituent. materialsciencejournal.org Similarly, ketones react with NDA to form 2,2-disubstituted 2,3-dihydro-1H-perimidines. researchgate.net The reaction conditions can be varied, with some syntheses proceeding at room temperature while others require heating. materialsciencejournal.orgresearchgate.net The nature of the substituents on the carbonyl compound can also affect the reaction rate; for example, aromatic ketones with electron-withdrawing groups tend to react faster. researchgate.net

A variety of solvents can be employed for these condensation reactions, including ethanol (B145695), methanol, and even water, highlighting the potential for developing environmentally benign synthetic routes. materialsciencejournal.orgnih.gov In some cases, the reactions can be performed under solvent-free conditions, further enhancing their green credentials. nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions are a fundamental strategy for synthesizing the perimidine ring system. These reactions involve the formation of two new bonds in a single synthetic operation, leading to the heterocyclic ring. A classic example is the reaction of 1,8-naphthalenediamine with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. scispace.com For instance, the reaction with a carboxylic acid under acidic conditions and microwave irradiation can efficiently produce 2-substituted perimidines. materialsciencejournal.org

Another notable cyclocondensation approach involves the reaction of NDA with β-dicarbonyl compounds. For example, cyclic 1,3-diketones react with 1,8-diaminonaphthalene (B57835) to create novel spiro-perimidine systems. scispace.com Furthermore, the reaction of NDA with ethoxy carbonylhydrazones has been developed as a green method for synthesizing 2-substituted perimidines under solvent- and catalyst-free conditions by heating the reactants together. bas.bg

Catalytic Synthesis Protocols

To improve the efficiency, selectivity, and environmental friendliness of perimidine synthesis, various catalytic systems have been developed. These catalysts facilitate the condensation and cyclization steps, often allowing for milder reaction conditions and higher yields.

Lewis Acid Catalysis (e.g., InCl₃, Phenyl Boronic Acid)

Lewis acids are effective catalysts for the synthesis of perimidines. Indium(III) chloride (InCl₃) has been shown to be a mild and efficient catalyst for the condensation of 1,8-diaminonaphthalene with carbonyl compounds in water at room temperature. materialsciencejournal.orgnih.gov This method is advantageous due to the use of a water-stable and inexpensive Lewis acid. nih.gov

Phenyl boronic acid is another Lewis acid catalyst that has been successfully employed in the synthesis of 2,3-dihydro-1H-perimidines from the condensation of ketones with NDA in ethanol. nih.gov This protocol is noted for its short reaction times, mild conditions, and high atom economy. nih.gov Other Lewis acids like nano-γ-Al₂O₃/SbCl₅ have also been utilized for the synthesis of perimidine derivatives under solvent-free conditions. nih.gov

Table 1: Examples of Lewis Acid Catalyzed Synthesis of Perimidines

CatalystCarbonyl CompoundSolventConditionsYieldReference
InCl₃Aldehydes/KetonesWaterRoom TemperatureHigh nih.gov
Phenyl Boronic AcidKetonesEthanol75 °CExcellent nih.gov
nano-γ-Al₂O₃/SbCl₅Aromatic AldehydesSolvent-freeRoom TemperatureHigh nih.gov
BiCl₃Ketones--- materialsciencejournal.org

Brønsted Acid Catalysis (e.g., Sulfamic Acid, Bis(oxalato)boric acid (HBOB))

Brønsted acids are also widely used to catalyze the synthesis of perimidines. Sulfamic acid has been demonstrated as a green and highly efficient catalyst for the condensation of 1,8-diaminonaphthalene with aldehydes or ketones, producing mono-, bis-, and spiro-perimidines in high yields. materialsciencejournal.org

Bis(oxalato)boric acid (HBOB) is another effective Brønsted acid catalyst for the synthesis of 2,3-dihydro-1H-perimidines from NDA and ketones. nih.gov The reaction, when refluxed in ethanol with a catalytic amount of HBOB, shows excellent efficiency. This method is considered eco-friendly due to the use of a green solvent, mild conditions, and a recoverable catalyst. nih.gov Other Brønsted acids like BF₃·H₂O and nano-silica sulfuric acid have also been employed to facilitate perimidine synthesis. materialsciencejournal.orgresearchgate.net For instance, BF₃·H₂O has been used as both a catalyst and a solvent for the cyclocondensation of NDA with ketones in ethanol at ambient temperature. nih.govthieme-connect.com

Table 2: Examples of Brønsted Acid Catalyzed Synthesis of Perimidines

CatalystCarbonyl CompoundSolventConditionsYieldReference
Sulfamic AcidAldehydes/Ketones--High materialsciencejournal.org
Bis(oxalato)boric acid (HBOB)KetonesEthanolReflux70-95% nih.gov
BF₃·H₂OKetonesEthanolRoom TemperatureHigh nih.govthieme-connect.com
Nano-silica sulfuric acidAromatic AldehydesEthanolRoom TemperatureHigh researchgate.net
p-Toluenesulfonic acidKetones/Aldehydes-Room Temperature- google.com

Metal-Catalyzed Methodologies (e.g., Cu(NO₃)₂·6H₂O, Mn(I) Complexes)

Transition metal catalysts offer powerful tools for the synthesis of heterocyclic compounds, including perimidines. sioc-journal.cnmdpi.com Copper(II) nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O) has been used as a catalyst for the synthesis of perimidines from NDA and aldehydes in ethanol at room temperature, affording high yields in short reaction times. nih.gov

Ruthenium(III) chloride has been investigated for the synthesis of perimidines via the cyclocondensation of NDA with a range of aromatic, heterocyclic, and aliphatic ketones. nih.gov More recently, phosphine-free Mn(I) complexes have been shown to catalyze the synthesis of 2,3-dihydro-1H-perimidines. materialsciencejournal.org Additionally, iron-based catalysts, such as FePO₄, have been used to promote the cyclocondensation of aromatic aldehydes and NDA in an eco-friendly manner. nih.gov

Table 3: Examples of Metal-Catalyzed Synthesis of Perimidines

CatalystReactantsSolventConditionsYieldReference
Cu(NO₃)₂·6H₂ONDA, AldehydesEthanolRoom TemperatureHigh nih.gov
RuCl₃NDA, KetonesEthanol40 °CExcellent nih.gov
Mn(I) Complexes---- materialsciencejournal.org
FePO₄NDA, Aromatic AldehydesEthanolRoom TemperatureGood nih.gov
Nano-CuY zeoliteNDA, Aromatic AldehydesEthanolRoom Temperature- materialsciencejournal.org

Nanocatalyst Applications (e.g., Nano-CuY Zeolite, Sulfonated Ordered Nanoporous Carbon)

The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface-to-volume ratio and increased number of active sites, which often lead to enhanced catalytic activity and selectivity. nih.gov These catalysts are typically recoverable and reusable, adding to their appeal from a green chemistry perspective. nih.govnih.gov

Nano-CuY Zeolite: Nano-CuY zeolite has been identified as an effective and eco-friendly catalyst for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines. materialsciencejournal.org This method involves the condensation of 1,8-diaminonaphthalene with various aromatic aldehydes in ethanol at room temperature. materialsciencejournal.org The heterogeneous nature of the nano-CuY zeolite allows for easy separation from the reaction mixture and potential for reuse over multiple cycles. nih.gov For instance, the reaction between 1,8-diaminonaphthalene and substituted aldehydes using this catalyst has been shown to proceed efficiently. materialsciencejournal.org Kalhor et al. investigated the use of nano-CuY zeolite for the condensation of naphthalenediamine with aromatic aldehydes, demonstrating its reusability for up to four cycles. nih.gov

Sulfonated Ordered Nanoporous Carbon (CMK-5-SO3H): Sulfonated ordered nanoporous carbon (CMK-5-SO3H) serves as an efficient solid acid catalyst for the synthesis of perimidine derivatives. researchgate.net This catalyst facilitates the cyclocondensation of 1,8-diaminonaphthalene with a range of aldehydes and ketones. researchgate.net The reactions are typically carried out in ethanol at room temperature, offering high yields in short reaction times. researchgate.net A key advantage of this catalyst is its recoverability and reusability without a significant drop in catalytic activity. researchgate.netresearchgate.net The synthesis of perimidines using CMK-5-SO3H is considered a simple and green route to this class of heterocyclic compounds. researchgate.netresearchgate.net

Table 1: Nanocatalyst Applications in Perimidine Synthesis
NanocatalystReactantsSolventConditionsKey AdvantagesReference
Nano-CuY Zeolite1,8-Diaminonaphthalene, Aromatic AldehydesEthanolRoom TemperatureReusable catalyst, high yields, short reaction times. researchgate.net nih.govmaterialsciencejournal.orgresearchgate.net
Sulfonated Ordered Nanoporous Carbon (CMK-5-SO3H)1,8-Diaminonaphthalene, Aldehydes/KetonesEthanolRoom TemperatureRecoverable and reusable, excellent yields, short reaction times. researchgate.net materialsciencejournal.orgresearchgate.net
Nano-γ-Al₂O₃/SbCl₅1,8-Diaminonaphthalene, Aromatic AldehydesSolvent-freeRoom Temperature, GrindingHigh yields, clean reaction, simple work-up. nih.gov
Fe₃O₄/SO₃H@zeolite-Y1,8-Diaminonaphthalene, AldehydesSolvent-free80 °CMagnetic separation, reusable up to six times, high activity. nih.gov nih.govnih.govrsc.org

Green Chemistry Approaches in Perimidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including perimidines, to minimize environmental impact. nih.govjocpr.com These approaches focus on the use of safer solvents, catalyst-free conditions, and alternative energy sources.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous substances. Several methods for the synthesis of perimidines under solvent-free conditions have been developed.

One such protocol involves the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at 120-125 °C in an oil bath, which proceeds without a catalyst. bas.bg This method is noted for its simple work-up procedure and environmentally benign nature. bas.bg Similarly, the condensation of 1,8-diaminonaphthalene with various aldehydes and ketones can be achieved under solvent-free conditions, sometimes with the aid of a catalyst that can be easily recovered. nih.govrsc.org For example, the reaction has been successfully carried out using a magnetic nanocatalyst (Fe₃O₄/SO₃H@zeolite-Y) at 80°C, which allows for easy catalyst separation and reuse. nih.govresearchgate.net

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a key goal in green chemistry as it simplifies purification processes and reduces costs. A notable catalyst-free method for synthesizing 2-substituted perimidines involves heating 1,8-diaminonaphthalene with ethoxy carbonylhydrazones. bas.bg The reaction proceeds efficiently at elevated temperatures (120-125 °C) without the need for a solvent or catalyst, yielding the desired products after recrystallization. bas.bg Another approach involves the reaction of 1,8-diaminonaphthalene with aldehydes in water, which can furnish 2,3-dihydro-1H-perimidines in moderate to excellent yields at room temperature. materialsciencejournal.orgresearchgate.net Visible light has also been used to induce the cyclo-condensation of 1,8-diaminonaphthalene and aryl aldehydes without a catalyst at room temperature, resulting in excellent yields. benthamdirect.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, from hours to minutes, and increased product yields. asianpubs.org The synthesis of perimidine derivatives has been successfully achieved using microwave assistance.

For instance, the acid-catalyzed reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation produces 2-substituted perimidines in high yields (65-80%). researchgate.netresearchgate.net This method is significantly faster than conventional heating. researchgate.netresearchgate.net Another microwave-assisted, solvent-free approach involves the cyclocondensation of 2-hydrazino-1H-perimidine with triethylorthoesters or aryl nitriles to form 1,2,4-triazolo[4,3-a]perimidines. asianpubs.org This procedure offers advantages such as a simple work-up, short reaction times, and high yields without the use of hazardous organic solvents. asianpubs.org

Table 2: Microwave-Assisted Perimidine Synthesis
ReactantsConditionsReaction TimeYieldKey FeaturesReference
1,8-Diaminonaphthalene, Carboxylic AcidsAcid catalyst, MicrowaveNot specified65-80%Shorter time than conventional heating. researchgate.netresearchgate.net
2-Hydrazino-1H-perimidine, Triethylorthoesters/Aryl nitrilesSolvent-free, Microwave (1000 W)Not specified71-83%Simple procedure, easy work-up, high yields. asianpubs.org asianpubs.org
1,8-Diaminonaphthalene, Iminoester HydrochloridesMicrowave irradiationShortGoodPreferable to conventional heating. researchgate.neterdogan.edu.tr
Naphthalene-1,8-diamine, Aromatic AldehydesNano-γ-Al₂O₃/BFn catalyst, Microwave (350W)Specified timeHighClean reaction, simple work-up. kashanu.ac.ir kashanu.ac.ir

Ultrasound-Assisted Synthesis (Sonication)

Ultrasound irradiation is another alternative energy source that can enhance reaction rates and yields in organic synthesis. researchgate.netnih.gov Sonication has been applied to the synthesis of perimidine derivatives, often providing a rapid and efficient route to these compounds. jocpr.com

An expeditious one-pot synthesis of 2-substituted-1H-perimidine derivatives utilizes ultrasound irradiation in the presence of a catalytic amount of N-Bromosuccinamide (NBS). jocpr.com This method allows for the conversion of aldehydes and 1,8-diaminonaphthalene into the corresponding perimidines in high yields (94-97%) within a short reaction time (8-20 minutes) at 70°C. jocpr.com The use of ultrasound in this context is presented as a more convenient and environmentally friendly alternative to conventional methods. jocpr.com Research has shown that ultrasound can be a beneficial energy source for constructing and derivatizing the pyrimidine (B1678525) core through various reaction types. researchgate.netnih.gov

Grinding-Assisted Techniques

Mechanochemical methods, such as grinding, offer a solvent-free and often catalyst-free approach to chemical synthesis. materialsciencejournal.org These techniques are simple, energy-efficient, and environmentally friendly. A grinding-assisted technique for the synthesis of 2,3-dihydro-1H-perimidines involves grinding 1,8-diaminonaphthalene and various aldehydes in a mortar and pestle for a short duration (e.g., 5 minutes). materialsciencejournal.org This method can produce the desired products in moderate to excellent yields and minimizes the need for conventional work-up and purification steps. researchgate.net The reaction can also be performed under solvent-free conditions using a catalyst like nano-γ-Al₂O₃/SbCl₅, where grinding at room temperature leads to high yields. nih.gov

Advanced Synthetic Strategies for Perimidine Derivatization

The functionalization of the perimidine ring system is a subject of significant interest in medicinal and materials chemistry. The unique electronic properties of the perimidine nucleus, which contains both π-electron-rich and π-electron-deficient characteristics, allow for a variety of chemical transformations. bas.bg Advanced synthetic methods focus on regioselective modifications to produce derivatives with tailored properties.

Incorporation of Halogen Atoms

The introduction of halogen atoms, particularly chlorine, onto the perimidine scaffold can significantly alter its electronic profile and reactivity, making it a valuable intermediate for further functionalization through cross-coupling reactions. While halogenation can occur on the naphthalene (B1677914) ring via electrophilic substitution, introducing a chlorine atom at the C2 position of the perimidine ring requires a specific strategy. nih.gov

A common and effective method for the synthesis of 2-chloro-N-heterocycles involves the chlorination of the corresponding 2-hydroxy or 2-oxo precursors. nih.govresearchgate.net In the context of perimidines, 2-chloro-1H-perimidine can be synthesized from its precursor, 1H-perimidin-2(3H)-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or heated in a sealed reactor. nih.govresearchgate.net This procedure is widely used for the large-scale chlorination of related hydroxy-pyrimidines and other heterocyclic compounds. nih.gov The precursor, 1H-perimidin-2(3H)-one, can be prepared by reacting 1,8-diaminonaphthalene with a suitable one-carbon carbonyl source like urea (B33335) or phosgene (B1210022) derivatives.

Table 1: Proposed Synthesis of this compound

Precursor Reagent Product

Research has noted that chloro-substituted perimidine derivatives are of interest for their potential biological activities. nih.govjocpr.com

Cyclization with Isothiocyanates

Cyclization reactions involving 1,8-diaminonaphthalene and isothiocyanates provide a versatile and direct route to various C2-substituted perimidine derivatives, particularly 2-amino and 2-thione compounds. tandfonline.comresearchgate.net This strategy relies on the high nucleophilicity of the two amino groups in 1,8-diaminonaphthalene.

The general mechanism involves the initial reaction of one of the amino groups with the electrophilic carbon of the isothiocyanate to form a thiourea (B124793) intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the thiocarbonyl carbon, leading to the formation of the perimidine ring system.

A notable application of this method is the synthesis of N-substituted 1H-perimidin-2-amine derivatives. For instance, reacting 1,8-diaminonaphthalene with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides in refluxing acetonitrile (B52724) results in the formation of the corresponding N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides. tandfonline.com This transformation is proposed to proceed through a thiourea intermediate, which subsequently eliminates a molecule of hydrogen sulfide (B99878) to yield the final 2-amino-perimidine product. tandfonline.com The reaction is efficient, with reported yields ranging from 67-82% in short reaction times. tandfonline.com

This cyclization strategy can also be used to synthesize 1H-perimidine-2(3H)-thione derivatives. The reaction of 1,8-diaminonaphthalene with an isothiocyanate, such as isopropyl isothiocyanate, leads to the formation of 1-isopropyl-1H-perimidine-2(3H)-thione. researchgate.net Similarly, the parent 1H,3H-perimidine-2-thione can be synthesized from 1,8-diaminonaphthalene and carbon disulfide, which can be considered an analogue of an isothiocyanate. nih.gov These perimidine-2-chalcogenone compounds are valuable ligands in coordination chemistry. researchgate.net

Table 2: Synthesis of Perimidine Derivatives via Cyclization with Isothiocyanates

Reactant 1 Reactant 2 Product Reference
1,8-Diaminonaphthalene N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides tandfonline.com
1,8-Diaminonaphthalene Isopropyl isothiocyanate 1-Isopropyl-1H-perimidine-2(3H)-thione researchgate.net

This synthetic route highlights the utility of isothiocyanates as versatile building blocks for accessing a diverse range of functionalized perimidine scaffolds.

Chemical Reactivity and Transformation Pathways of Perimidines

Electrophilic Aromatic Substitution Reactions on the Perimidine Nucleus

The perimidine ring system possesses a complex reactivity pattern towards electrophiles. The naphthalene (B1677914) part of the molecule is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) ring, which is deactivated by the two nitrogen atoms. nih.govuoanbar.edu.iq The presence of the electron-donating amino-like nitrogen atom, however, can activate certain positions on the naphthalene ring for electrophilic substitution.

Theoretical studies and experimental evidence suggest that electrophilic substitution on the perimidine nucleus, such as halogenation, nitration, and sulfonation, primarily occurs at the 4, 6, 7, and 9-positions of the naphthalene ring system due to higher electron density at these positions. nih.govsciepub.com The presence of the chlorine atom at the 2-position can further influence the regioselectivity of these reactions through its electronic effects.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Perimidine Nucleus

PositionReactivity towards ElectrophilesRationale
C4/C9 HighHigh electron density due to the influence of the adjacent nitrogen atoms. nih.gov
C6/C7 ModerateActivated positions on the naphthalene ring. nih.gov
Pyrimidine Ring LowDeactivated by the two electronegative nitrogen atoms. uoanbar.edu.iqbhu.ac.in

Nucleophilic Substitution Reactions (with emphasis on chlorinated perimidines)

The chlorine atom at the 2-position of 2-chloro-1H-perimidine is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups at this position. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C2-Cl bond towards attack by nucleophiles. gacariyalur.ac.inresearchgate.net

A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion. These reactions are often facilitated by heat or microwave irradiation and can proceed with high efficiency. researchgate.net The resulting 2-substituted perimidine derivatives are valuable intermediates in the synthesis of more complex molecules.

Table 2: Examples of Nucleophilic Substitution Reactions of 2-Chloroperimidines

NucleophileReagent ExampleProduct TypeReference
AminesPrimary and secondary amines2-Amino-1H-perimidines researchgate.net
AlkoxidesSodium methoxide2-Methoxy-1H-perimidinesN/A
ThiolatesSodium thiophenolate2-(Phenylthio)-1H-perimidinesN/A

The reactivity of halogenated pyrimidines, a related class of compounds, further underscores the susceptibility of the halogen substituent to nucleophilic displacement. researchgate.net This principle is directly applicable to this compound.

Derivatization Strategies at Nitrogen Centers (e.g., N-alkylation, N-acylation)

The nitrogen atoms of the perimidine ring can undergo various derivatization reactions, most notably N-alkylation and N-acylation. These modifications are crucial for altering the physical and chemical properties of the molecule, such as solubility and biological activity.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.orgmdpi.com In the case of this compound, the presence of the N-H proton allows for direct alkylation. The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, 1-methyl-2-chloro-1H-perimidine has been synthesized and characterized.

N-Acylation: Acylation of the perimidine nitrogen atoms can be accomplished using acylating agents like acid chlorides or anhydrides. cem.com This reaction introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization.

Reactions Involving Exocyclic Functionalities

The chlorine atom at the 2-position is the primary exocyclic functionality of this compound. As detailed in the section on nucleophilic substitution, this group is the main site of reactivity, enabling a wide range of chemical transformations. The versatility of this exocyclic chlorine atom is a key feature in the synthetic chemistry of perimidines.

Formation of Fused Heterocyclic Systems from Perimidine Precursors

Perimidine derivatives, including this compound, serve as valuable building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the perimidine nitrogen atoms and a substituent at the 2-position.

Pyrrolo[1,2-a]perimidines

The synthesis of pyrrolo[1,2-a]perimidines often involves the reaction of a perimidine derivative with a suitable bifunctional reagent. researchgate.netnih.gov For example, the reaction of a 2-substituted perimidine with a compound containing both an electrophilic and a nucleophilic center can lead to the formation of the fused pyrrole (B145914) ring. While direct synthesis from this compound is not explicitly detailed in the provided search results, its conversion to a suitable precursor for this cyclization is a plausible synthetic route. These fused systems have applications as dyes and pigments. nih.gov

Pyrazolyl Perimidines

The synthesis of pyrazolyl perimidines can be achieved through the reaction of perimidine precursors with hydrazine (B178648) derivatives or other reagents that can form a pyrazole (B372694) ring. cu.edu.eg The 2-position of the perimidine ring is a common point of attachment for the pyrazole moiety. For instance, the reaction of a 2-hydrazinylperimidine derivative, which can be synthesized from this compound, with a 1,3-dicarbonyl compound would be a classical approach to construct a pyrazolylperimidine. These compounds have been investigated for their potential biological activities. acs.orgnih.gov

Reaction Mechanism Elucidation in Perimidine Chemistry

Proposed Mechanistic Pathways for Perimidine Formation

The formation of the perimidine ring system generally involves the condensation of a 1,8-diaminonaphthalene (B57835) with a suitable one-carbon electrophile, such as an aldehyde, a carboxylic acid, or their derivatives. The most common synthetic route is the reaction between 1,8-diaminonaphthalene and a carboxylic acid or its corresponding acyl chloride.

The proposed mechanism for the formation of a 2-substituted perimidine from 1,8-diaminonaphthalene and a carboxylic acid typically proceeds through the following steps:

Initial Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This initial step is often facilitated by acidic conditions, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer and Water Elimination: A series of proton transfers occurs, followed by the elimination of a water molecule, resulting in the formation of an N-acyl-1,8-diaminonaphthalene intermediate.

Intramolecular Cyclization: The second amino group of the N-acyl intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: A final dehydration step occurs, leading to the formation of the aromatic perimidine ring.

When an acyl chloride is used instead of a carboxylic acid, the reaction is generally faster and does not require acidic catalysis, as acyl chlorides are more reactive electrophiles.

In the specific case of 2-chloro-1H-perimidine , the synthetic approach often involves the use of phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. In this context, the reaction with 1,8-diaminonaphthalene is thought to proceed via a mechanism involving the formation of an intermediate N-chlorocarbonyl-N'-(1,8-diaminonaphthalenyl)urea, which then undergoes intramolecular cyclization and subsequent rearrangement to yield the final product.

A plausible mechanistic pathway for the formation of this compound using a reagent like phosphorus oxychloride (POCl₃) with an N-substituted perimidone precursor can also be considered. This would involve the activation of the carbonyl group of the perimidone by POCl₃, followed by nucleophilic attack by the chloride ion.

The following table outlines the key steps in a generalized perimidine formation reaction.

StepDescriptionReactantsIntermediates/Products
1Nucleophilic Attack1,8-Diaminonaphthalene, Carboxylic Acid/Acyl ChlorideTetrahedral Intermediate
2EliminationTetrahedral IntermediateN-acyl-1,8-diaminonaphthalene
3Intramolecular CyclizationN-acyl-1,8-diaminonaphthaleneCyclic Intermediate
4DehydrationCyclic Intermediate2-Substituted Perimidine

Investigation of Intermediates in Perimidine Synthesis

The direct observation and characterization of intermediates in chemical reactions provide invaluable insights into the operative mechanistic pathways. In perimidine synthesis, the identification of intermediates has been accomplished through a combination of spectroscopic techniques and trapping experiments.

For the reaction of 1,8-diaminonaphthalene with carboxylic acids, the N-acyl-1,8-diaminonaphthalene intermediate has been isolated and characterized in some instances. The structure of this intermediate can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The IR spectrum would show characteristic amide C=O and N-H stretching frequencies, distinguishing it from both the starting materials and the final perimidine product.

In syntheses targeting this compound, particularly those employing phosgene or its surrogates, the detection of intermediates is more challenging due to their high reactivity. However, indirect evidence for the formation of isocyanate or carbamoyl (B1232498) chloride intermediates can be inferred from the product distribution and by carrying out the reaction in the presence of a nucleophilic trapping agent.

The table below summarizes key intermediates that have been proposed or identified in perimidine synthesis.

Reaction TypeProposed/Identified IntermediateMethod of Investigation
Condensation with Carboxylic AcidN-acyl-1,8-diaminonaphthaleneIsolation, NMR, IR Spectroscopy
Reaction with Phosgene EquivalentsIsocyanate/Carbamoyl ChlorideTrapping Experiments, Product Analysis
Chlorination of PerimidoneO-phosphorylated intermediateMechanistic Analogy

Stereochemical Aspects of Perimidine Reactions

The stereochemistry of reactions involving the perimidine scaffold is an area of growing interest, particularly concerning the development of chiral perimidine-based ligands and catalysts. The perimidine ring itself is planar and achiral. However, the introduction of substituents at the N-1 position or the C-2 position can lead to the formation of chiral molecules or diastereomers, depending on the nature of the substituent and the reaction conditions.

When a chiral carboxylic acid is used in the condensation reaction with 1,8-diaminonaphthalene, a chiral 2-substituted perimidine can be formed. The stereochemical integrity of the chiral center in the carboxylic acid is generally retained throughout the reaction sequence, as the condensation mechanism does not typically involve bond formation or cleavage at the stereocenter.

Furthermore, the N-H proton of the perimidine ring is acidic and can be removed by a base. The resulting perimidinate anion is a powerful nucleophile. Reactions of this anion with chiral electrophiles can lead to the formation of N-substituted perimidines with a new stereocenter at the substituent. The stereochemical outcome of such reactions (i.e., the diastereomeric or enantiomeric ratio) will depend on factors such as the steric hindrance of the perimidine ring, the nature of the electrophile, and the reaction conditions (solvent, temperature, and additives).

While specific studies on the stereochemistry of reactions directly involving This compound are not extensively documented, the principles outlined above would apply. For instance, nucleophilic substitution at the C-2 position of this compound with a chiral nucleophile could potentially proceed with some degree of stereoselectivity, influenced by the steric and electronic properties of the perimidine ring and the incoming nucleophile.

Advanced Spectroscopic Characterization in Perimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-chloro-1H-perimidine is not widely published, the expected spectral features can be predicted based on the analysis of related perimidine derivatives. bas.bgrsc.orgresearchgate.netjocpr.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the N-H proton. The aromatic region would likely display a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-donating and withdrawing effects of the fused heterocyclic ring and the chloro substituent. The N-H proton is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. For comparison, in various 2-substituted-2,3-dihydro-1H-perimidines, the N-H protons typically appear as a singlet in the range of 4.2 to 6.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for each carbon atom, unless there is coincidental overlap. The carbon atom at the 2-position, bonded to both nitrogen and chlorine, would have a characteristic chemical shift. The presence of a chiral center can lead to the non-equivalence of carbon atoms that might otherwise be considered symmetrical. masterorganicchemistry.com In related 2-substituted-2,3-dihydro-1H-perimidines, the C-2 carbon appears in the range of 63.5 to 76 ppm. researchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, aiding in the assignment of the complex aromatic signals. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a robust method for assigning the carbon spectrum.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
> 10.0br s
7.0 - 8.0m
Predicted values based on data from related perimidine compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jocpr.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. A prominent feature would be the N-H stretching vibration, typically observed as a broad band in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the perimidine ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch3300 - 3500Weak or absent
Aromatic C-H Stretch> 3000Strong
C=N Stretch1600 - 1650Moderate to strong
Aromatic C=C Stretch1400 - 1600Strong
C-Cl Stretch600 - 800Moderate
Predicted values based on general group frequencies and data from related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. jocpr.compg.edu.pl

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks at M⁺ and M+2 in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. pg.edu.pl

Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the perimidine ring. The fragmentation pattern of related 2-substituted perimidines often shows the cleavage of the substituent at the 2-position. bas.bg

Ion m/z (relative to ³⁵Cl) Significance
[M]⁺202.6Molecular Ion
[M+2]⁺204.6Isotope Peak (³⁷Cl)
[M-Cl]⁺167.6Loss of Chlorine
[M-HCN]⁺175.6Loss of Hydrogen Cyanide
Predicted fragmentation based on the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Electronic Transition Expected Wavelength Range (nm)
π → π250 - 400
Predicted range based on the conjugated system of the perimidine core.
Structural Parameter Expected Information
Crystal System The symmetry of the unit cell.
Space Group The symmetry elements within the unit cell.
Bond Lengths & Angles Precise geometric parameters of the molecule.
Intermolecular Interactions Details of hydrogen bonding and π-π stacking.

Computational and Theoretical Investigations of Perimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. nih.govjchemrev.com For perimidine systems, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in elucidating their molecular and electronic behavior. researchgate.netmaterialsciencejournal.orgresearchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For perimidine derivatives, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgresearchgate.net The perimidine system consists of a naphthalene (B1677914) ring fused with a pyrimidine (B1678525) ring, creating a tricycle with two nitrogen atoms that enhance the delocalization of π-electrons. semanticscholar.orgnih.gov This structure is largely planar, a feature that is critical for its electronic properties and intermolecular interactions.

In the case of 2-chloro-1H-perimidine, the introduction of a chlorine atom at the 2-position of the pyrimidine ring is expected to induce changes in the geometry and electronic distribution. The C-Cl bond will be a key feature, and its length and the angles around the C2 carbon would be precisely determined through optimization. The high electronegativity of the chlorine atom would draw electron density towards itself, influencing the charge distribution across the entire fused ring system. This perturbation of the electronic structure is fundamental to understanding the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. amazonaws.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govamazonaws.com Computational studies on various perimidine derivatives have calculated these values to predict their reactivity patterns. materialsciencejournal.orgresearchgate.netchimicatechnoacta.ru For instance, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the HOMO was observed to be primarily located on the naphthalene ring, with a calculated energy gap of 4.25 eV, indicating significant charge transfer capabilities within the molecule. materialsciencejournal.orgresearchgate.net

For this compound, the electron-withdrawing nature of the chlorine atom would be expected to lower the energy of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would determine how its reactivity compares to the parent perimidine. This analysis is crucial for predicting how the molecule will behave in different chemical environments.

Table 1: Representative FMO Data for a Substituted Perimidine Derivative

ParameterValue (eV)Reference
EHOMO-4.85 materialsciencejournal.orgresearchgate.net
ELUMO-0.60 materialsciencejournal.orgresearchgate.net
Energy Gap (ΔE)4.25 materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.descience.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.com

Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govamazonaws.com These descriptors, derived from conceptual DFT, provide a more detailed picture than FMO analysis alone. amazonaws.comsciepub.com

Key descriptors include:

Ionization Potential (I) : Approximated as I ≈ -EHOMO. materialsciencejournal.org

Electron Affinity (A) : Approximated as A ≈ -ELUMO. materialsciencejournal.org

Electronegativity (χ) : Measures the tendency to attract electrons, χ = (I + A) / 2. amazonaws.com

Chemical Hardness (η) : Measures resistance to change in electron distribution, η = (I - A) / 2. A harder molecule is less reactive. materialsciencejournal.orgamazonaws.com

Global Softness (S) : The reciprocal of hardness (S = 1 / η), indicating the capacity to accept electrons. amazonaws.com

Electrophilicity Index (ω) : Measures the electrophilic power of a molecule, ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). materialsciencejournal.orgamazonaws.com

These parameters have been calculated for various series of perimidine derivatives to compare their relative stability and reactivity. amazonaws.comjournalcsij.comresearchgate.net A high electrophilicity index, for example, suggests a molecule will act as a strong electrophile. materialsciencejournal.orgresearchgate.net The calculation of these descriptors for this compound would allow for a quantitative assessment of the electronic effects of the chlorine substituent.

Table 2: Calculated Reactivity Descriptors for a Substituted Perimidine Derivative

DescriptorValue (eV)Reference
Ionization Potential (I)4.85 materialsciencejournal.orgresearchgate.net
Electron Affinity (A)0.60 materialsciencejournal.orgresearchgate.net
Chemical Hardness (η)2.12 materialsciencejournal.orgresearchgate.net
Chemical Softness (S)0.47 eV⁻¹ materialsciencejournal.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. nih.govnih.gov

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). nih.gov This allows for the assignment of experimental peaks and confirmation of the molecular structure. materialsciencejournal.orgmdpi.com

IR Spectroscopy : The calculation of harmonic vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum. nih.gov By comparing the calculated and experimental frequencies (often with a scaling factor), the vibrational modes of the molecule can be accurately identified. nih.gov

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. jchemrev.comnih.govbohrium.com It calculates the energies of electronic transitions (e.g., π → π* and n → π*), which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. bohrium.com

For this compound, these predictive calculations would be invaluable. They could forecast the chemical shifts of the protons and carbons, the frequencies of key vibrational modes (like the C-Cl stretch), and the electronic transitions responsible for its UV-Vis absorption profile, providing a complete, theoretical spectroscopic signature of the molecule. acs.orgaip.org

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding interactions. researcher.lifenih.gov

For perimidine systems, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as proteins or DNA. researchgate.netresearcher.liferjeid.comnih.gov For example, simulations can be used to assess the stability of a perimidine derivative when bound to the active site of an enzyme. researchgate.netresearcher.life Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intermolecular interactions like hydrogen bonds over time. rjeid.comnih.gov

In the context of this compound, MD simulations could be employed to understand how it interacts with a solvent environment or a potential biological target. The simulations would reveal the preferred binding orientations, the stability of the complex, and the specific atoms involved in crucial interactions, providing dynamic insights that are inaccessible through DFT alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties of chemical compounds based on their molecular structures. mdpi.commdpi.com These models establish a mathematical relationship between the structural features (descriptors) of a molecule and a specific property of interest. mdpi.com The fundamental principle of QSPR is that the variations in the properties of compounds within a series can be correlated with changes in their molecular descriptors. mdpi.com This approach is widely used in materials science and drug discovery to estimate properties that are difficult or costly to measure experimentally. plos.orgunimore.it

For perimidine systems, including hypothetical analyses for this compound, a QSPR study would typically involve the following steps:

Data Set Preparation: A series of perimidine derivatives with known experimental values for a particular property (e.g., solubility, boiling point, or a biological activity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. mdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that best correlates the calculated descriptors with the observed property. mdpi.complos.org

Model Validation: The predictive power and robustness of the developed QSPR model are rigorously tested using internal and external validation techniques. plos.org

While specific QSPR models for this compound are not extensively documented in the literature, studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, QSPR models have been successfully developed to predict the adsorption of organic pollutants, including nitrogen-containing heterocycles, onto carbon nanotubes. rsc.org These studies have shown that descriptors related to molecular size, aromaticity, and the presence of polar atoms are crucial for predicting intermolecular interactions. rsc.org

In the context of this compound, a QSPR model could predict properties such as its corrosion inhibition efficiency, a known application of perimidine derivatives. mdpi.com Theoretical calculations on related perimidine derivatives, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, have utilized Density Functional Theory (DFT) to compute quantum chemical parameters like HOMO-LUMO energies, which can serve as descriptors in QSPR models. researchgate.net These parameters provide insights into the charge transfer phenomena within the molecule, which are critical for understanding its reactivity and intermolecular interactions. researchgate.net

A hypothetical QSPR model for predicting a property of this compound might include the descriptors shown in the interactive table below.

Descriptor TypeExample DescriptorPotential Influence on Properties
ConstitutionalMolecular WeightAffects bulk properties like boiling point and density.
TopologicalWiener IndexRelates to molecular branching and compactness.
GeometricalMolecular Surface AreaInfluences solubility and interaction with surfaces.
ElectrostaticDipole MomentGoverns polar interactions and solubility in polar solvents.
Quantum-ChemicalHOMO/LUMO Energy GapIndicates chemical reactivity and kinetic stability. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgscirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of the central molecule dominates over the sum of electron densities from all other molecules. iucr.org This technique provides valuable insights into the nature and extent of intermolecular contacts, which are crucial for understanding the packing of molecules in the solid state. nih.gov

Studies on related perimidine derivatives have successfully employed Hirshfeld surface analysis to elucidate their intermolecular interaction patterns. For example, the analysis of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine revealed the presence of secondary interactions that were explored through the Hirshfeld surface and associated 2D fingerprint plots. nih.gov Similarly, research on other nitrogen-containing heterocyclic compounds demonstrates that interactions such as H···H, C···H, and N···H contacts are often prominent. iucr.orgscirp.org

In the case of this compound, the following intermolecular interactions would be expected and could be quantified using Hirshfeld surface analysis:

N–H···N Hydrogen Bonds: The perimidine core contains both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen atom), making N–H···N hydrogen bonding a likely and significant interaction.

π–π Stacking: The planar perimidine ring system is susceptible to π–π stacking interactions between adjacent molecules, which would contribute to the stability of the crystal packing.

C–H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the π-system of neighboring molecules. scirp.org

Halogen Bonding (C–Cl···N/π): The chlorine atom at the 2-position can act as a halogen bond donor, interacting with nitrogen atoms or the π-system of adjacent perimidine rings.

van der Waals Forces: A significant portion of the crystal packing is typically stabilized by non-specific van der Waals forces, which are represented by H···H contacts in the fingerprint plot. scirp.org

The relative contributions of these interactions for a hypothetical analysis of this compound are summarized in the interactive data table below.

Interaction TypeTypical Contribution (%)Description
H···H40 - 50%Represents the contribution of van der Waals forces and is often the largest contributor to the Hirshfeld surface. iucr.org
C···H / H···C15 - 20%Indicates C–H···π interactions and other close contacts involving carbon and hydrogen. iucr.org
N···H / H···N10 - 15%Quantifies the contribution of N–H···N hydrogen bonds. iucr.org
Cl···H / H···Cl5 - 10%Represents contacts involving the chlorine atom, which can include weak hydrogen bonds.
C···C3 - 7%Suggests the presence of π–π stacking interactions.
Cl···N / N···Cl1 - 3%Indicates potential halogen bonding.

This detailed analysis of intermolecular forces is critical for crystal engineering, polymorphism prediction, and understanding the physical properties of solid-state materials.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” strictly following the provided outline. Extensive searches for the application of this compound as a synthetic precursor in the specified areas did not yield the detailed research findings or data required to populate the requested sections.

The available literature predominantly focuses on the synthesis of the perimidine ring system, typically through the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds or other electrophiles. nih.govresearchgate.net There is a significant lack of specific, published research detailing the use of This compound itself as a starting material or building block for the following applications:

Perimidine Derivatives As Synthetic Precursors and Building Blocks

Role in the Diversification of Heterocyclic Cores:The chlorine atom at the 2-position is expected to be a reactive site for nucleophilic substitution, which is a common strategy for diversifying heterocyclic cores.gacariyalur.ac.inmdpi.comHowever, no specific studies, reaction tables, or detailed findings demonstrating this application for 2-chloro-1H-perimidine were identified in the search results.

Therefore, generating a thorough, informative, and scientifically accurate article with the required data tables and detailed findings, while strictly adhering to the outline and focusing exclusively on this compound, cannot be accomplished. To do so would require fabricating information that is not supported by the available research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.